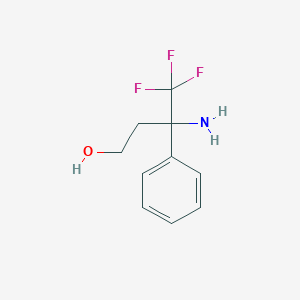

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol

Beschreibung

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol is a fluorinated amino alcohol characterized by a phenyl group, a trifluoromethyl (CF₃) substitution, and a hydroxyl (-OH) group. Its molecular formula is C₁₀H₁₂F₃NO, with a molecular weight of 243.21 g/mol. The compound’s stereochemistry and trifluoromethyl group contribute to its unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research .

Eigenschaften

IUPAC Name |

3-amino-4,4,4-trifluoro-3-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(14,6-7-15)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASWLOANNXKYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCO)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,4,4-trifluoro-3-phenylbutan-1-one with ammonia or an amine under appropriate conditions to introduce the amino group . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3-amino-4,4,4-trifluoro-3-phenylbutan-2-one.

Reduction: Formation of 3-amino-4,4,4-trifluoro-3-phenylbutan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The phenyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

(a) 3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one

- CAS No.: 1280655-40-4

- Molecular Formula: C₁₀H₁₀F₃NO

- Key Differences : Replaces the hydroxyl (-OH) group with a ketone (-C=O), altering hydrogen-bonding capacity and reactivity. The ketone enhances electrophilicity, making it a precursor for nucleophilic additions .

- Applications : Intermediate in asymmetric catalysis for chiral amine synthesis .

(b) Ethyl 3-Amino-4,4,4-trifluorocrotonate

- CAS No.: 372-29-2

- Molecular Formula: C₆H₈F₃NO₂

- Key Differences: Contains an ester (-COOEt) instead of a phenyl-alcohol backbone. This increases solubility in organic solvents and utility in Mannich reactions for β-amino acid derivatives .

- Applications: Precursor for trifluoromethylated amino acids like (R)- and (S)-3-amino-4,4,4-trifluorobutanoic acids .

(c) 4,4,4-Trifluoro-1-phenylbut-2-yn-1-ol

- CAS No.: 128746-89-4

- Molecular Formula : C₁₀H₇F₃O

- The alkyne enables click chemistry applications .

Stereochemical and Substitution Effects

Compounds like (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one (CAS: 1280655-40-4) highlight the role of stereochemistry. The (S)-configuration enhances selectivity in enzyme inhibition, as seen in analogs targeting PCSK9 (e.g., NYX-1492, which shares a trifluoromethylated amine backbone) . In contrast, 3-Amino-4,4-dihalocyclopent-1-enecarboxylic acid () demonstrates how halogen substitution (Cl/F) at the 4-position modulates bioactivity, particularly in ornithine aminotransferase inhibition.

Data Tables: Structural and Functional Comparison

Biologische Aktivität

3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol (C10H12F3NO) is a fluorinated organic compound that has garnered attention for its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Amino group : Contributes to hydrogen bonding with biological targets.

- Trifluoromethyl group : Enhances lipophilicity and reactivity, facilitating membrane permeability.

- Phenyl ring : Engages in π-π interactions, stabilizing binding to target proteins.

These structural characteristics make 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol a candidate for various pharmacological applications.

The biological activity of 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol is primarily attributed to its interaction with specific enzymes and receptors. The trifluoromethyl group increases the compound's affinity for these targets, potentially modulating various biochemical pathways. The amino group can form hydrogen bonds with proteins, influencing their activity and function. This dual capability suggests that the compound may serve as an enzyme inhibitor or receptor modulator in biochemical research .

Biological Activities

Research indicates several potential biological activities associated with this compound:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, altering their signaling pathways.

- Antimicrobial Properties : Some studies have hinted at its effectiveness against certain microbial strains.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol on a specific enzyme linked to metabolic disorders. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound. This suggests its potential as a therapeutic agent for conditions related to enzyme overactivity.

Case Study 2: Receptor Interaction

Another case study focused on the compound's interaction with G-protein coupled receptors (GPCRs). It demonstrated that 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol could modulate receptor activity, leading to altered cellular responses. This modulation was assessed through binding affinity assays and functional assays in cell lines expressing the targeted GPCRs.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol | C10H12F3NO | Distinct positioning of amino and trifluoromethyl groups |

| 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-one | C10H12F3NO | Different carbon chain structure |

This table highlights how structural variations influence the biological activity and potential applications of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.